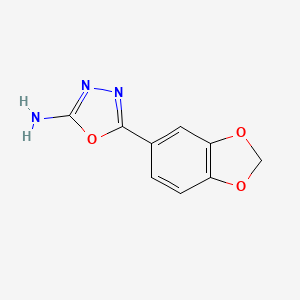

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is a chemical compound with the linear formula C9H7N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is characterized by a linear formula of C9H7N3O3 . This suggests that the compound contains nine carbon atoms, seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms .Applications De Recherche Scientifique

Anticancer Activity

The benzodioxolyl-oxadiazol-amine structure has been explored for its potential in anticancer therapy. Compounds with this structure have been synthesized and evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds may cause cell cycle arrest at the S phase and induce apoptosis in cancer cells, suggesting a promising avenue for the development of new anticancer agents.

Antifungal Applications

The antifungal profile of related benzodioxol compounds has been investigated, with some derivatives showing potential as new antifungal agents . The ability to synthesize and characterize these compounds using various spectroscopic tools allows for the evaluation of their effectiveness against different fungal strains.

Synthesis of Heteroaryl Moieties

Benzodioxolyl-oxadiazol-amine derivatives have been designed to bear 3-N-fused heteroaryl moieties. These structures are based on the activity of indoles against various cancer cell lines and are synthesized via palladium-catalyzed C-N cross-coupling . This approach opens up possibilities for creating a wide range of heteroaryl compounds with potential therapeutic applications.

Molecular Docking Studies

The structure of benzodioxol derivatives allows for molecular docking studies to be conducted. These studies can predict the interaction between the compound and target proteins, providing insights into the potential therapeutic effects and aiding in the design of more effective drugs .

Density Functional Theory (DFT) Calculations

DFT calculations can be performed on benzodioxol compounds to explore their electronic characteristics. This computational approach helps in understanding the molecular properties and reactivity, which is crucial for the development of new pharmaceuticals .

Design of Antitubulin Agents

The indole nucleus found in some benzodioxol derivatives is a key structural motif in the design of antitubulin agents. These agents target microtubules, causing mitotic blockade and cell apoptosis, and are a leading target for anticancer agents .

Pharmaceutical Crystals

Benzodioxol compounds can be crystallized and studied for their pharmaceutical applications. The crystal structure analysis provides valuable information on the molecular arrangement, which is essential for understanding the compound’s stability and solubility .

Synthesis of Pyrazolyl Thiazole Derivatives

The benzodioxol moiety can be incorporated into the synthesis of pyrazolyl thiazole derivatives. These compounds have been synthesized using microwave irradiation and characterized by NMR, IR, and LCMS data, showcasing the versatility of the benzodioxol structure in medicinal chemistry .

Propriétés

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBBDXAHGPAOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230830 |

Source

|

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

80987-71-9 |

Source

|

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080987719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)